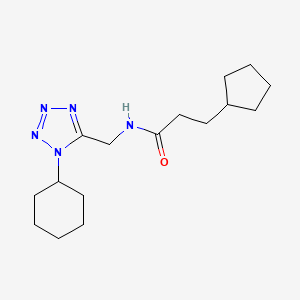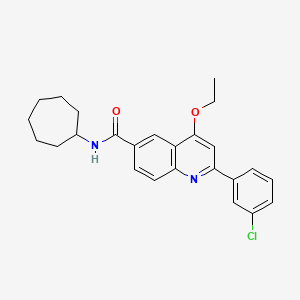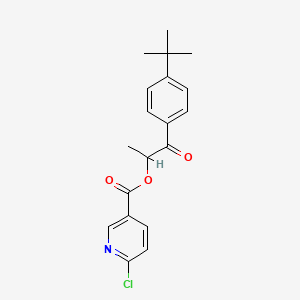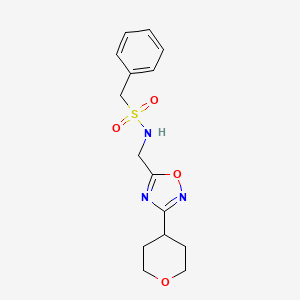
1-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H19N3O4S and its molecular weight is 337.39. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Behaviour in Transfer Hydrogenation
The synthesis of bis(pyrazol-1-yl)methane ligands and their ruthenium derivatives demonstrates their catalytic efficiency in the transfer hydrogenation of ketones. These ligands, with different phenyl groups on the central carbon atom, show that the nature of the substituents significantly affects the catalytic activity. Benzene derivatives exhibit higher activity compared to p-cymene complexes, indicating the importance of substituent effects on catalytic performance (Carrión et al., 2007).
Photoluminescent Properties
Research on bis(pyrazol-1-yl)methane derivatives and their zinc halide complexes reveals their structural characteristics and photoluminescent properties. These studies show that the central zinc(II) atom forms a distorted tetrahedron coordination geometry, leading to significant luminescence. This property is valuable for the development of luminescent materials and sensors (Wang et al., 2015).
Light-Emitting Devices
Tetraphenylmethane-based compounds have been synthesized for their application in light-emitting devices. These compounds, characterized by high onset glass transition temperatures and excellent crystallization properties, are promising materials for hole-blocking layers in organic light-emitting diodes (OLEDs). Their electrochemical and spectroscopic characteristics are similar to conventional hole-blocking materials, with improvements in thermal and morphological stability (Yeh et al., 2001).
Synthesis Methodologies
The synthesis of organotin bis(pyrazol-1-yl)methane-tetracarboxylates and tris(pyrazol-1-yl)methane-hexacarboxylates showcases a methodology for producing organotin polycarboxylates. These compounds, generated through the reaction of bis(pyrazol-1-yl)methane-tetracarboxylic acid with organotin oxides, form complex structures with potential applications in coordination chemistry and materials science (Li et al., 2014).
Eigenschaften
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-23(20,11-12-4-2-1-3-5-12)16-10-14-17-15(18-22-14)13-6-8-21-9-7-13/h1-5,13,16H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTWDFYAOUGNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride](/img/structure/B2606836.png)
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2606837.png)
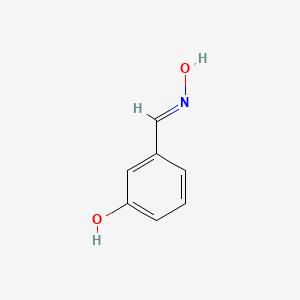
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2606840.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide](/img/structure/B2606842.png)
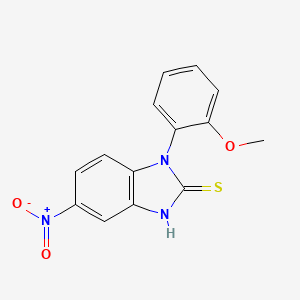
![6-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2606846.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606847.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2606848.png)
![N-[1-[2-(3-Formylindol-1-yl)acetyl]piperidin-4-yl]propanamide](/img/structure/B2606850.png)
![tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2606852.png)
